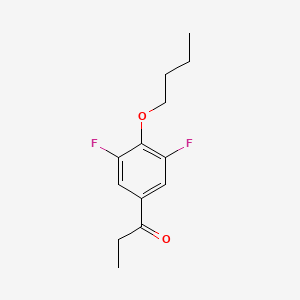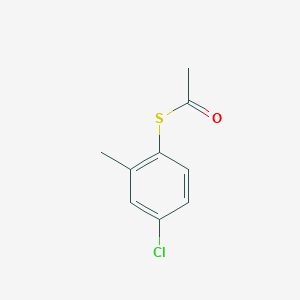
S-4-Chloro-2-methylphenylthioacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-4-Chloro-2-methylphenylthioacetate is an organosulfur compound that features a thioester functional group. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both a chloro and a methyl group on the aromatic ring, along with the thioester moiety, imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-4-Chloro-2-methylphenylthioacetate typically involves the reaction of 4-chloro-2-methylphenol with thioacetic acid. This reaction can be catalyzed by various agents, including acids or bases, depending on the desired reaction conditions. The general reaction scheme is as follows:
4-Chloro-2-methylphenol+Thioacetic acid→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
S-4-Chloro-2-methylphenylthioacetate undergoes various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The chloro group can be substituted by nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phenylthioacetates, depending on the nucleophile used.
Scientific Research Applications
S-4-Chloro-2-methylphenylthioacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which S-4-Chloro-2-methylphenylthioacetate exerts its effects involves the interaction of the thioester group with various biological targets. The thioester moiety can undergo nucleophilic attack by amino acids in proteins, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, which is of interest in drug development and biochemical research.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Lacks the thioester group, making it less reactive in certain chemical reactions.
4-Chloro-2-methylphenyl acetate: Contains an ester group instead of a thioester, resulting in different reactivity and biological activity.
4-Chloro-2-methylthiophenol: Contains a thiol group instead of a thioester, leading to different chemical properties and applications.
Uniqueness
S-4-Chloro-2-methylphenylthioacetate is unique due to the presence of both a chloro and a methyl group on the aromatic ring, along with the thioester moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
S-(4-chloro-2-methylphenyl) ethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZDYLJESMCYEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)SC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
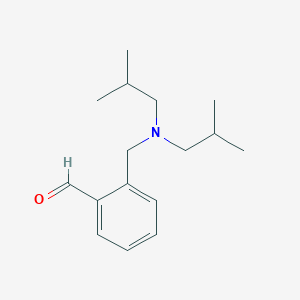
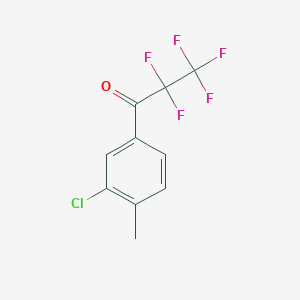
![1-Chloro-3-fluoro-6-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7992805.png)
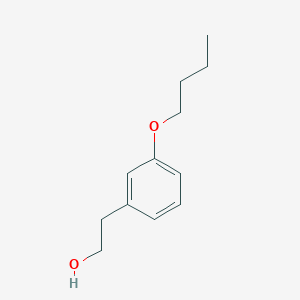
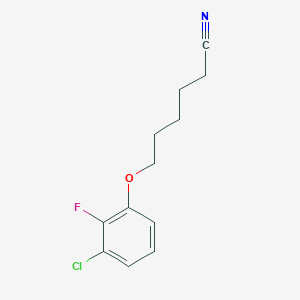
![4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile](/img/structure/B7992823.png)
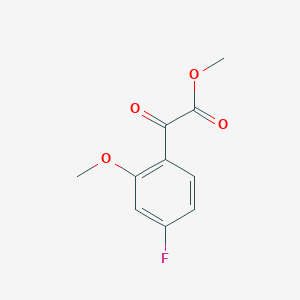
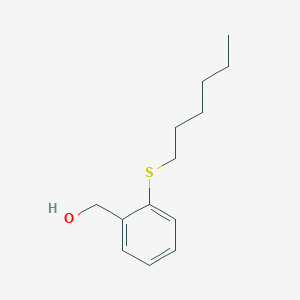
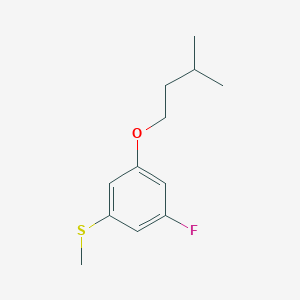
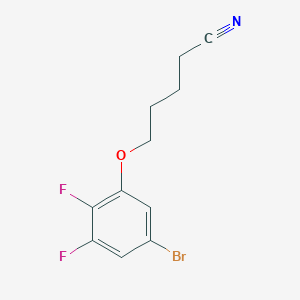
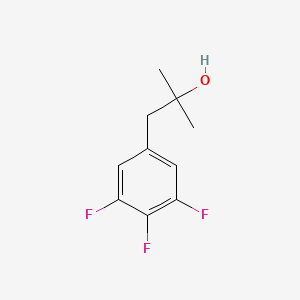
![1-Bromo-4-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7992879.png)
![2-[3,4-(Methylenedioxy)phenyl]-2-butanol](/img/structure/B7992880.png)
